(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine
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Overview
Description
(E)-[(3-BROMOPHENYL)METHOXY][(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a bromophenyl group and a dichlorophenyl group connected through a methoxy linkage to a methyleneamine moiety. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(3-BROMOPHENYL)METHOXY][(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE typically involves the condensation reaction between 3-bromophenylmethanol and 2,4-dichlorobenzaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-[(3-BROMOPHENYL)METHOXY][(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine and chlorine atoms in the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(E)-[(3-BROMOPHENYL)METHOXY][(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-[(3-BROMOPHENYL)METHOXY][(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine
- (E)-[(2,4-dichlorophenyl)methoxy][(4-bromophenyl)methylidene]amine
Uniqueness
(E)-[(3-BROMOPHENYL)METHOXY][(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H10BrCl2NO |
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Molecular Weight |
359.0 g/mol |
IUPAC Name |
(E)-N-[(3-bromophenyl)methoxy]-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C14H10BrCl2NO/c15-12-3-1-2-10(6-12)9-19-18-8-11-4-5-13(16)7-14(11)17/h1-8H,9H2/b18-8+ |
InChI Key |
NEHDNBPDYYWXJN-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)CO/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CON=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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